molecular formula C12H17NO2 B1596844 N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine CAS No. 21398-64-1

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine

Cat. No. B1596844
CAS RN: 21398-64-1
M. Wt: 207.27 g/mol
InChI Key: YWVKUINDDXVDHE-UHFFFAOYSA-N
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Description

“N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine” is an organic compound containing a benzodioxin group and an amine group. Benzodioxins are a class of organic compounds containing a benzene ring fused to a dioxin ring . The amine group suggests that this compound could exhibit basic properties and could participate in reactions typical of amines .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a benzodioxin ring, which is a type of heterocyclic compound. Heterocyclic compounds are often aromatic, meaning they have a special stability due to delocalized electrons .


Chemical Reactions Analysis

As an amine, this compound could participate in a variety of reactions, including acid-base reactions, alkylation, and acylation . The benzodioxin ring could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. As an amine, it would likely have a basic character. The benzodioxin ring could contribute to its aromaticity .

Scientific Research Applications

CO2 Fixation Catalysts

  • Research demonstrates the use of catalysts derived from vitamin B1, including compounds like N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine, for the N-formylation and N-methylation of amines using CO2. This represents a sustainable approach for synthesizing pharmaceuticals and natural products (Das et al., 2016).

Synthesis of Benzoxazine Derivatives

  • A study details the synthesis of 2,3-dihydrobenzo[1,4]dioxine and benzoxazine derivatives via palladium-catalyzed oxidative aminocarbonylation-cyclization, highlighting the chemical versatility and potential pharmaceutical relevance of similar structures (Gabriele et al., 2006).

Regioselective Mannich Reaction

  • The regioselective aminomethylation of dihydroxybenzoyl compounds, including those structurally similar to N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine, was accomplished through Mannich reactions. This technique has applications in modifying chitosan, a natural polyaminosaccharide, for improved solubility in organic solvents (Omura et al., 2001).

Inhibition of PLA2

  • The compound N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, structurally related to the query compound, was synthesized and shown to inhibit sPLA2, an enzyme involved in inflammatory responses. This suggests potential applications in developing anti-inflammatory drugs (Hema et al., 2020).

Tailoring Thermotropic Mesophases

  • Novel compounds, including those with structures related to N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine, have been developed for creating thermotropic liquid crystalline phases. These findings are relevant for materials science, particularly in the development of new liquid crystal displays and sensors (Borisch et al., 1998).

Electrochemically Initiated Oxidative Amination

  • Benzoxazoles, similar in structure to the query compound, have been synthesized through an electrochemical process that avoids the use of excess oxidants, reducing waste and simplifying the synthesis process. This has implications for the greener production of pharmaceuticals (Gao et al., 2014).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)13-7-10-8-14-11-5-3-4-6-12(11)15-10/h3-6,9-10,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVKUINDDXVDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383281
Record name N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine

CAS RN

21398-64-1
Record name N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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